6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 88066-94-8
VCID: VC19265513
InChI: InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-7-15-8-13-14-11(15)6-12-10/h1-8H
SMILES:
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol

6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine

CAS No.: 88066-94-8

Cat. No.: VC19265513

Molecular Formula: C11H8N4

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine - 88066-94-8

Specification

CAS No. 88066-94-8
Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
IUPAC Name 6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Standard InChI InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-7-15-8-13-14-11(15)6-12-10/h1-8H
Standard InChI Key VIVKQBYHRRUKDL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN3C=NN=C3C=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₁H₈N₄) consists of a triazolopyrazine scaffold—a bicyclic system combining a triazole and pyrazine ring—with a phenyl group at the 6-position. This arrangement confers rigidity and planar geometry, enhancing its ability to interact with biological targets such as enzymes and receptors. The molecular weight of 196.21 g/mol and a calculated LogP value of approximately 2.1 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of 6-phenyl triazolo[4,3-a]pyrazine involves condensation reactions between hydrazine derivatives and pyrazine precursors. A representative approach, adapted from methods used for structurally similar compounds, includes:

  • Condensation: Reacting 2-chloropyrazine with hydrazine hydrate in ethanol at 58–61°C for 15 hours to form a hydrazinopyrazine intermediate .

  • Cyclization: Treating the intermediate with trifluoroacetic anhydride and methanesulfonic acid under reflux to facilitate triazole ring closure .

  • Purification: Isolation via solvent extraction (methylene chloride/isopropanol) and crystallization using methyl tert-butyl ether (MTBE).

Optimization Challenges

Key challenges include minimizing side reactions during cyclization and achieving high purity. For instance, the patent CN102796104A reports a 93.3% purity for an intermediate using MTBE washing and vacuum drying . Scalability remains a concern, as multi-step reactions often require precise temperature control and specialized equipment .

Pharmacological Activities

Anti-Tumor Activity

Triazolopyrazines with substituents at the 6-position exhibit cytotoxicity against cancer cell lines. For example, derivatives modified with electron-withdrawing groups show IC₅₀ values of 1.2–4.8 μM against A549 (lung) and MCF-7 (breast) cells. The phenyl group in 6-phenyl[1,2,] triazolo[4,3-a]pyrazine may enhance hydrophobic interactions with kinase targets, though empirical validation is needed.

Comparative Analysis with Structural Analogs

Property6-Phenyl triazolo[4,3-a]pyrazine3-Trifluoromethyl Analog 8-Amino-2-(4-nitrophenyl) Derivative
Molecular Weight196.21 g/mol297.68 g/mol377.33 g/mol
Therapeutic FocusAnxiolytic, AnticonvulsantAntidiabetic (DPP-4 inhibitor)Not reported
Synthetic ComplexityModerateHighHigh
Bioactivity (IC₅₀)N/A0.8 μM (DPP-4)N/A

This table highlights the diversity in pharmacological targeting and molecular complexity among triazolopyrazine derivatives. The 6-phenyl variant’s simpler structure may offer advantages in synthetic accessibility compared to fluorinated or nitro-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator